Product packaging for 2-(Benzo[d][1,3]dioxol-5-yl)butanoic acid(Cat. No.:CAS No. 18798-93-1)

2-(Benzo[d][1,3]dioxol-5-yl)butanoic acid

Cat. No.: B598093
CAS No.: 18798-93-1
M. Wt: 208.213
InChI Key: VCLXXZTVOXTYIL-UHFFFAOYSA-N
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Description

2-(Benzo[d][1,3]dioxol-5-yl)butanoic acid is an organic compound with the molecular formula C 11 H 12 O 4 and a molecular weight of 208.21 g/mol . Its structure features a benzo[1,3]dioxole (methylenedioxyphenyl) moiety attached to the second carbon of a butanoic acid chain. This specific architecture makes it a valuable intermediate in organic synthesis and medicinal chemistry research. The benzo[1,3]dioxole group is a common pharmacophore found in molecules with diverse biological activities. As such, this compound serves as a versatile building block (synthon) for the design and synthesis of more complex molecules. Potential research applications include its use as a precursor in the development of protease inhibitors, receptor ligands, and other pharmacologically active compounds targeting neurological and inflammatory pathways. Researchers may also utilize it in structure-activity relationship (SAR) studies to explore the impact of the lipophilic benzo[1,3]dioxole group on the properties of lead compounds. For handling and storage, it is recommended to keep the material sealed in a dry environment at 2-8°C . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12O4 B598093 2-(Benzo[d][1,3]dioxol-5-yl)butanoic acid CAS No. 18798-93-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-2-8(11(12)13)7-3-4-9-10(5-7)15-6-14-9/h3-5,8H,2,6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCLXXZTVOXTYIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC2=C(C=C1)OCO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40741743
Record name 2-(2H-1,3-Benzodioxol-5-yl)butanoic acid
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URL https://comptox.epa.gov/dashboard/DTXSID40741743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18798-93-1
Record name 2-(2H-1,3-Benzodioxol-5-yl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40741743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1,3-dioxaindan-5-yl)butanoic acid
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Contextualization Within Benzo D Nih.govfrontiersin.orgdioxole Chemistry and Derivatives

The benzo[d] nih.govfrontiersin.orgdioxole group, also commonly known as the 1,2-methylenedioxybenzene moiety, is a prominent structural feature in a vast array of natural and synthetic compounds. nih.gov This bicyclic heterocycle, consisting of a benzene (B151609) ring fused to a dioxole ring, is a key pharmacophore—a molecular feature responsible for a drug's pharmacological activity. nih.govmdpi.com Its presence in a molecule can significantly influence its biological properties.

Derivatives of benzo[d] nih.govfrontiersin.orgdioxole are renowned for their diverse and potent biological activities. mdpi.com They have been extensively studied in drug discovery and development, leading to the identification of compounds with applications ranging from medicine to agriculture. For example, compounds incorporating this moiety have shown promise as anticancer, anti-inflammatory, antimicrobial, antiepileptic, and analgesic agents. nih.govmdpi.com In recent studies, benzodioxole derivatives have been synthesized and evaluated as inhibitors of COX-1 and COX-2 enzymes, which are key targets in anti-inflammatory therapies. nih.gov Others have been investigated as novel antidiabetic agents and have shown significant cytotoxic effects against various cancer cell lines. mdpi.com

Beyond medicine, the benzo[d] nih.govfrontiersin.orgdioxole scaffold is found in nature. For instance, the well-known insecticide synergist, Piperonyl Butoxide (PBO), features this core structure and functions by inhibiting cytochrome P450 enzymes in insects. publichealthtoxicology.com Furthermore, novel derivatives have been designed as potent agonists for the auxin receptor TIR1, demonstrating their potential to act as root growth regulators in plants like Arabidopsis thaliana and Oryza sativa. nih.gov The versatility of the benzodioxole nucleus makes it a foundational component in the design of new bioactive molecules. mdpi.com

Table 1: Examples of Bioactive Benzo[d] nih.govfrontiersin.orgdioxole Derivatives and Their Functions

Derivative ClassReported Biological/Chemical ActivityReference(s)
Halogenated Aryl Acetic AcidsInhibition of COX-1 and COX-2 enzymes; potential anti-inflammatory agents. nih.gov
Benzodioxol CarboxamidesAntidiabetic potential (α-amylase inhibition); in vitro anticancer activity. mdpi.com
N-(benzo[d] nih.govfrontiersin.orgdioxol-5-yl)-2-(one-benzylthio) acetamidesAuxin receptor agonists; promotion of plant root growth. nih.gov
Arsenical ConjugatesAnti-proliferation activity against leukemia and solid tumor cell lines. nih.gov
Piperonyl Butoxide (PBO)Pesticide synergist; inhibition of cytochrome P450 enzymes. publichealthtoxicology.com

Significance of Butanoic Acid Moiety in Organic Synthesis and Biological Systems

The butanoic acid component, systematically known as butyric acid, is a four-carbon short-chain fatty acid (SCFA). wikipedia.org It is a colorless, oily liquid first discovered in rancid butter, from which its common name is derived. wikipedia.org This carboxylic acid and its derivatives, known as butanoates or butyrates, are significant in both industrial organic synthesis and biological processes. wikipedia.org

In the chemical industry, butanoic acid serves as a versatile precursor for a variety of products. turito.com It is used to synthesize esters, such as methyl butyrate (B1204436) and ethyl butyrate, which often have pleasant, fruity aromas and are consequently used as additives in perfumes and food flavorings. wikipedia.org It is also a key monomer in the production of polymers like cellulose (B213188) acetate (B1210297) butyrate (CAB), a thermoplastic used in a wide range of coatings, tools, and components due to its resistance to degradation. wikipedia.orgturito.com

From a biological perspective, butanoic acid (as butyrate) is a crucial molecule for mammalian gut health. nih.gov It is produced in the colon by the microbial fermentation of dietary fibers and serves as the primary energy source for colonocytes (the cells lining the colon). turito.comnih.gov Its biological roles are extensive; it has been shown to have therapeutic potential for gastrointestinal conditions and is recognized as an inhibitor of histone deacetylases (HDACs). turito.comnih.gov This HDAC inhibitory activity can induce cytodifferentiation and inhibit the proliferation of cancer cells, making butanoic acid and its derivatives subjects of interest in oncology research. nih.gov Prodrugs of butyric acid have been developed to enhance its delivery and efficacy as a potential anti-neoplastic agent. nih.gov

Table 2: Properties and Applications of Butanoic Acid

Property/Application AreaDescriptionReference(s)
Chemical Formula C₄H₈O₂ turito.com
Molar Mass 88.106 g·mol⁻¹ wikipedia.org
Appearance Oily, colorless liquid wikipedia.org
Industrial Uses Manufacture of esters for artificial flavorings and perfumes; production of cellulose acetate butyrate (CAB) plastic. wikipedia.orgturito.com
Biological Source Product of anaerobic fermentation in the colon; found in animal fats and plant oils. wikipedia.org
Biological Roles Primary energy source for colon cells; gut health maintenance; histone deacetylase (HDAC) inhibitor. turito.comnih.gov
Pharmaceutical Interest Potential anti-neoplastic agent; treatment of colorectal cancer and hemoglobinopathies. nih.govnih.gov

Overview of Research Trajectories and Academic Relevance

Established Synthetic Routes and Mechanistic Elucidation

The traditional synthesis of 2-(Benzo[d] mnstate.edunih.govdioxol-5-yl)butanoic acid and related arylalkanoic acids often relies on classical organometallic reactions and functional group transformations. These methods, while effective, provide a foundational understanding of the chemical principles involved.

Strategies for Carbon-Carbon Bond Formation

The crucial step in synthesizing 2-(Benzo[d] mnstate.edunih.govdioxol-5-yl)butanoic acid is the formation of the bond between the aromatic ring and the butanoic acid side chain. Grignard and Reformatsky reactions are two prominent methods to achieve this.

Grignard Reaction: A versatile approach involves the use of a Grignard reagent. mnstate.educhemguide.co.ukleah4sci.comlibretexts.org This method typically starts with the preparation of a Grignard reagent from a suitable halogenated benzo[d] mnstate.edunih.govdioxole derivative, such as 5-bromobenzo[d] mnstate.edunih.govdioxole. This organomagnesium halide then acts as a potent nucleophile.

The reaction mechanism proceeds via the nucleophilic addition of the Grignard reagent to a carbonyl compound. For the synthesis of a butanoic acid derivative, the Grignard reagent can react with carbon dioxide (in the form of dry ice) to form a carboxylate salt, which upon acidic workup, yields the desired carboxylic acid. chemguide.co.uk Alternatively, reaction with an appropriate aldehyde or ketone followed by oxidation can also lead to the target molecule. The reactivity of Grignard reagents necessitates anhydrous conditions as they readily react with protic solvents like water. mnstate.eduleah4sci.com

Reformatsky Reaction: The Reformatsky reaction offers an alternative route for C-C bond formation, specifically for the synthesis of β-hydroxy esters, which can be further processed to obtain the target butanoic acid. byjus.comwikipedia.orgorganic-chemistry.orgnih.gov This reaction involves the treatment of an α-halo ester, such as ethyl 2-bromobutanoate, with zinc metal in the presence of a carbonyl compound, in this case, piperonal (B3395001) (benzo[d] mnstate.edunih.govdioxole-5-carbaldehyde). byjus.comwikipedia.org

The mechanism begins with the oxidative insertion of zinc into the carbon-halogen bond of the α-halo ester to form an organozinc reagent, often referred to as a Reformatsky enolate. wikipedia.orgorganic-chemistry.org This enolate is less reactive than Grignard reagents, which prevents self-condensation of the ester. wikipedia.org The organozinc reagent then adds to the carbonyl group of the aldehyde, and subsequent acidic workup yields the β-hydroxy ester. Dehydration of the alcohol and subsequent reduction of the resulting double bond would be required to arrive at 2-(Benzo[d] mnstate.edunih.govdioxol-5-yl)butanoic acid.

Reaction Starting Materials Reagents Intermediate Key Features
Grignard Reaction5-Halobenzo[d] mnstate.edunih.govdioxole, Carbon DioxideMagnesium (Mg), Dry Ether, AcidMagnesium carboxylate saltForms C-C bond directly with carboxylation. Requires anhydrous conditions. mnstate.educhemguide.co.uk
Reformatsky ReactionPiperonal, Ethyl 2-bromobutanoateZinc (Zn), Inert Solvent, Acidβ-Hydroxy esterMilder conditions than Grignard. byjus.comwikipedia.org Requires subsequent steps (dehydration, reduction) to reach the final product.

Approaches for Carboxylic Acid Functionalization

Direct carboxylation of the aromatic ring or functionalization of a pre-existing side chain are common strategies to introduce the carboxylic acid group.

As mentioned, the Grignard reaction provides a direct route to the carboxylic acid by reacting the organometallic intermediate with carbon dioxide. chemguide.co.uk Another classical method is the hydrolysis of a nitrile. Starting from 5-(chloromethyl)benzo[d] mnstate.edunih.govdioxole, a nucleophilic substitution with sodium cyanide can introduce the nitrile group. Subsequent hydrolysis of the nitrile, typically under acidic or basic conditions, yields the corresponding carboxylic acid.

Palladium-catalyzed carbonylation of vinyl aromatics represents a more modern approach to synthesize 2-arylpropanoic acids and could be adapted for butanoic acid synthesis. acs.org This method involves the reaction of a substituted styrene (B11656) derivative with carbon monoxide and an alcohol or water in the presence of a palladium catalyst to directly install the carboxylic acid or ester functionality. acs.org

Ring-Closing and Ring-Opening Reactions

While not directly applied in the primary synthetic routes for 2-(Benzo[d] mnstate.edunih.govdioxol-5-yl)butanoic acid, ring-closing and ring-opening reactions are fundamental in the synthesis of various heterocyclic and polycyclic compounds. For instance, intramolecular cyclizations are key steps in the synthesis of complex alkaloids derived from benzo[d] mnstate.edunih.govdioxole structures. nih.gov These reactions often proceed through electrophilic or nucleophilic attack within the same molecule to form a new ring system. Conversely, ring-opening reactions can be used to introduce functionality or alter the carbon skeleton.

Novel and Sustainable Synthetic Approaches

Modern synthetic chemistry emphasizes the development of environmentally benign and efficient processes. These principles are being applied to the synthesis of fine chemicals, including 2-(Benzo[d] mnstate.edunih.govdioxol-5-yl)butanoic acid.

Green Chemistry Principles in Synthesis

Green chemistry aims to reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing 2-(Benzo[d] mnstate.edunih.govdioxol-5-yl)butanoic acid, this can involve several strategies:

Catalysis: The use of catalytic amounts of reagents is preferred over stoichiometric amounts. For example, developing catalytic versions of the Grignard or Reformatsky reactions would be a significant advancement. Asymmetric catalysis, in particular, allows for the enantioselective synthesis of chiral molecules, which is crucial for pharmaceutical applications. nih.govnih.govrsc.orgchemistryviews.orgrsc.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Safer Solvents and Reagents: Replacing hazardous solvents like benzene (B151609) or ether with greener alternatives such as water, ethanol, or supercritical CO2.

Green Chemistry Principle Application in Synthesis Example
CatalysisUse of small amounts of catalysts to promote reactions.Palladium-catalyzed carbonylation. acs.org Asymmetric synthesis using chiral catalysts. nih.govrsc.org
Atom EconomyMaximizing the incorporation of starting materials into the product.Addition reactions like the Grignard reaction with CO2.
Safer SolventsReplacing hazardous solvents with environmentally benign alternatives.Performing reactions in water or under solvent-free conditions.

Microwave-Assisted Synthesis Optimization

Microwave-assisted synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. The application of microwave irradiation can be particularly beneficial for the synthesis of heterocyclic compounds and in optimizing established reactions. While specific literature on the microwave-assisted synthesis of 2-(Benzo[d] mnstate.edunih.govdioxol-5-yl)butanoic acid is limited, the principles can be readily applied to the aforementioned synthetic routes. For instance, the hydrolysis of nitriles or the carbonylation reactions could potentially be optimized under microwave conditions.

Parameter Conventional Heating Microwave-Assisted Synthesis
Reaction Time Hours to daysMinutes to hours
Energy Efficiency LowerHigher (direct heating of reactants)
Yields Often lowerOften higher
Side Reactions More prevalentReduced due to shorter reaction times

Catalytic Methods for Enhanced Efficiency

The introduction of the butyric acid moiety at the α-position of a benzo[d] wikipedia.orgsigmaaldrich.comdioxole precursor can be efficiently achieved through various catalytic methods. These methods offer advantages over stoichiometric reactions by minimizing waste and improving reaction rates. One of the primary strategies involves the α-alkylation of a suitable piperonyl derivative.

A common precursor for such syntheses is 3,4-methylenedioxyphenylacetic acid or its corresponding esters. The enolate of this acetic acid derivative can be generated and subsequently alkylated with an ethyl halide. To enhance the efficiency and selectivity of this process, phase-transfer catalysis can be employed. This technique is particularly useful for reactions involving a water-soluble nucleophile and an organic-soluble substrate.

Another advanced catalytic approach involves the direct carbonylation of safrole (5-allylbenzo[d] wikipedia.orgsigmaaldrich.comdioxole), a readily available natural product. While the hydroformylation of safrole typically yields aldehydes, subsequent oxidation can lead to the desired carboxylic acid. More direct routes involve palladium-catalyzed carbonylation reactions. For instance, the reaction of a 1-(benzo[d] wikipedia.orgsigmaaldrich.comdioxol-5-yl)propene derivative with carbon monoxide and water in the presence of a palladium catalyst can yield the target acid.

Furthermore, cross-coupling reactions represent a powerful tool. For example, a palladium-catalyzed reaction between a (benzo[d] wikipedia.orgsigmaaldrich.comdioxol-5-yl)metal reagent (e.g., derived from the corresponding bromide or boronic acid) and a suitable four-carbon building block containing a carboxylic acid or a precursor group can be envisioned.

Catalytic Method Precursor(s) Typical Catalyst Key Advantages
Phase-Transfer Catalyzed Alkylation3,4-Methylenedioxyphenylacetic acid ester, Ethyl halideQuaternary ammonium (B1175870) or phosphonium (B103445) saltsMild reaction conditions, high yields, suitable for industrial scale.
Carbonylation of Safrole DerivativeIsosafrolePalladium complexes (e.g., Pd(OAc)2/dppf)Utilizes a renewable starting material, direct functionalization.
Cross-Coupling Reaction5-Bromobenzo[d] wikipedia.orgsigmaaldrich.comdioxole, 2-bromobutanoic acid derivativePalladium catalysts (e.g., Pd(PPh3)4)High functional group tolerance, modular approach.

Stereoselective Synthesis of Enantiomers and Diastereomers

The presence of a stereocenter at the α-carbon of 2-(Benzo[d] wikipedia.orgsigmaaldrich.comdioxol-5-yl)butanoic acid necessitates the development of stereoselective synthetic methods to obtain enantiomerically pure forms, which are often crucial for its intended applications.

Chiral Auxiliaries and Catalysts in Asymmetric Synthesis

A well-established strategy for controlling stereochemistry is the use of chiral auxiliaries. wikipedia.orgnih.gov These are chiral molecules that are temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary can be removed and ideally recycled. wikipedia.org

For the synthesis of chiral 2-(Benzo[d] wikipedia.orgsigmaaldrich.comdioxol-5-yl)butanoic acid, a common approach is the alkylation of a chiral enolate. This involves attaching a chiral auxiliary, such as an Evans oxazolidinone or a pseudoephedrine derivative, to 3,4-methylenedioxyphenylacetic acid to form a chiral amide. sigmaaldrich.comnih.gov The diastereoselective alkylation of the enolate of this amide with an ethyl halide, followed by the removal of the chiral auxiliary, yields the desired enantiomer of the carboxylic acid. The stereochemical outcome is dictated by the steric hindrance imposed by the chiral auxiliary, which directs the approach of the electrophile. wikipedia.org

Commonly used chiral auxiliaries for the synthesis of α-substituted carboxylic acids include:

Evans Oxazolidinones: These auxiliaries are highly effective in controlling the stereochemistry of enolate alkylation, providing high diastereoselectivity. sigmaaldrich.com

Pseudoephedrine Amides: These offer a practical and efficient method for the asymmetric synthesis of α-alkylated carboxylic acids.

Camphorsultams: These are known for their high directing ability in a variety of asymmetric transformations. wikipedia.org

In addition to chiral auxiliaries, asymmetric catalysis provides a more atom-economical approach. This can involve the use of a chiral catalyst to directly influence the stereochemical course of the reaction. For instance, the asymmetric hydrogenation of a suitable unsaturated precursor, such as 2-(benzo[d] wikipedia.orgsigmaaldrich.comdioxol-5-yl)but-2-enoic acid, using a chiral transition metal catalyst (e.g., a rhodium or ruthenium complex with a chiral phosphine (B1218219) ligand) can produce the desired enantiomer of the target acid with high enantiomeric excess. rsc.org

Diastereoselective and Enantioselective Approaches

Diastereoselective methods are centered on creating a new stereocenter in a molecule that already contains one, with the existing stereocenter influencing the configuration of the new one. The use of chiral auxiliaries, as described above, is a prime example of a diastereoselective approach.

Enantioselective synthesis, on the other hand, involves the preferential formation of one enantiomer over the other from a prochiral substrate. Asymmetric hydrogenation is a key enantioselective method. Another enantioselective strategy is the kinetic resolution of a racemic mixture of 2-(Benzo[d] wikipedia.orgsigmaaldrich.comdioxol-5-yl)butanoic acid. This can be achieved using a chiral resolving agent or an enzyme that selectively reacts with one enantiomer, allowing for the separation of the unreacted enantiomer.

The table below summarizes some potential stereoselective approaches:

Stereoselective Approach Methodology Key Reagents/Catalysts Expected Outcome
Chiral Auxiliary-Mediated AlkylationDiastereoselective alkylation of a chiral amide enolate.Evans oxazolidinones, pseudoephedrine, ethyl iodide.High diastereomeric excess, leading to high enantiomeric excess after auxiliary removal.
Asymmetric HydrogenationEnantioselective reduction of an α,β-unsaturated acid precursor.Chiral Rh or Ru phosphine complexes (e.g., Rh-BINAP).High enantiomeric excess.
Kinetic ResolutionSelective reaction of one enantiomer in a racemic mixture.Chiral amines, lipases.Separation of enantiomers, with a maximum theoretical yield of 50% for one enantiomer.

Scale-Up and Process Optimization for Academic Production

Transitioning a synthetic route from a small-scale laboratory experiment to a larger, more practical academic production requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.

For the synthesis of 2-(Benzo[d] wikipedia.orgsigmaaldrich.comdioxol-5-yl)butanoic acid, process optimization would begin with the selection of the most robust and scalable synthetic route identified in the earlier stages. Key parameters to optimize include:

Reagent and Solvent Selection: Favoring less hazardous, more environmentally friendly, and cost-effective reagents and solvents is crucial. For instance, replacing highly flammable solvents like diethyl ether with higher boiling point alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) can improve safety.

Reaction Conditions: Temperature, reaction time, and concentration should be systematically varied to find the optimal balance between reaction rate, yield, and purity. The use of design of experiments (DoE) can be a powerful tool to efficiently explore the reaction parameter space.

Work-up and Purification: The work-up procedure should be streamlined to minimize product loss and solvent usage. Crystallization is often a preferred method for purification on a larger scale as it can be more efficient than chromatography. The choice of crystallization solvent is critical and should be optimized to provide high recovery of the pure product.

Process Safety: A thorough risk assessment should be conducted, considering the flammability, toxicity, and reactivity of all chemicals involved. Appropriate engineering controls and personal protective equipment must be used.

The following table outlines key considerations for the academic-scale production of 2-(Benzo[d] wikipedia.orgsigmaaldrich.comdioxol-5-yl)butanoic acid via a chiral auxiliary-mediated alkylation route:

Process Parameter Optimization Goal Example of Optimized Condition
Starting Material Purity Ensure high purity to avoid side reactions and simplify purification.Recrystallization or distillation of 3,4-methylenedioxyphenylacetic acid.
Base for Enolate Formation Use a commercially available, easy-to-handle, and cost-effective base.Lithium diisopropylamide (LDA) generated in situ or lithium bis(trimethylsilyl)amide (LHMDS).
Temperature Control Maintain a consistent temperature during enolate formation and alkylation to ensure selectivity.Use of a cryostat or a well-controlled cooling bath.
Quenching Procedure Neutralize the reaction mixture safely and efficiently.Slow addition of a saturated aqueous ammonium chloride solution.
Product Isolation Maximize the recovery of the alkylated product.Extraction with a suitable solvent followed by crystallization.
Auxiliary Removal and Recovery Efficiently cleave the auxiliary and recover it for reuse to improve cost-effectiveness.Acidic or basic hydrolysis followed by extraction to separate the product and the auxiliary.

By systematically addressing these aspects, the synthesis of 2-(Benzo[d] wikipedia.orgsigmaaldrich.comdioxol-5-yl)butanoic acid can be reliably and efficiently scaled up for academic research purposes.

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Benzo[d]wikipedia.orgjk-sci.comdioxole Ring

The reactivity of the benzo[d] wikipedia.orgjk-sci.comdioxole ring in 2-(Benzo[d] wikipedia.orgjk-sci.comdioxol-5-yl)butanoic acid towards substitution reactions is governed by the electronic properties of its substituents. The dioxole ring itself is a strong electron-donating group, which activates the aromatic system towards electrophilic aromatic substitution (EAS). masterorganicchemistry.comyoutube.com This activation is due to the lone pairs on the oxygen atoms being in conjugation with the benzene ring, increasing its nucleophilicity. Conversely, the 2-butanoic acid side chain acts as a weak deactivating group due to the inductive effect of the carboxylic acid.

In electrophilic aromatic substitution, the incoming electrophile is directed to the positions ortho and para to the activating group. For the benzo[d] wikipedia.orgjk-sci.comdioxole system, the positions adjacent to the oxygen-substituted carbons are highly activated. Given the substitution pattern of the parent molecule, the most likely positions for electrophilic attack are ortho to the butanoic acid substituent, provided steric hindrance is not prohibitive. Typical EAS reactions include halogenation, nitration, and Friedel-Crafts alkylation/acylation, which proceed via a carbocation intermediate that is stabilized by the electron-donating nature of the ring. masterorganicchemistry.com

Nucleophilic aromatic substitution, on the other hand, is generally not favored on this electron-rich ring system. Such reactions typically require the presence of strong electron-withdrawing groups to stabilize the negatively charged Meisenheimer complex intermediate, which are absent in this molecule.

Reactions Involving the Carboxylic Acid Group

The carboxylic acid moiety is a primary site for chemical modification, allowing for the synthesis of a wide array of derivatives through esterification, amidation, reduction, and decarboxylation.

Esterification and Amidation Studies

The conversion of carboxylic acids to esters and amides are fundamental transformations in organic synthesis.

Esterification: 2-(Benzo[d] wikipedia.orgjk-sci.comdioxol-5-yl)butanoic acid can be converted to its corresponding esters via the Fischer esterification reaction. masterorganicchemistry.com This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrogen chloride. chemguide.co.ukchemguide.co.uk The reaction is an equilibrium process, and to achieve high yields, it is often necessary to use an excess of the alcohol or remove water as it forms. masterorganicchemistry.com

Amidation: Direct amidation of the carboxylic acid with an amine is also a key transformation. This reaction typically requires coupling agents to activate the carboxylic acid, facilitating the nucleophilic attack by the amine. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or water-soluble variants. Alternatively, the carboxylic acid can be converted to a more reactive derivative, such as an acyl chloride, which then readily reacts with an amine to form the amide. mdpi.com While direct thermal amidation is possible, it often requires high temperatures and the removal of water. mdpi.com

Table 1: Reagents for Esterification and Amidation
TransformationTypical ReagentsGeneral Conditions
EsterificationAlcohol (e.g., Methanol, Ethanol), Acid Catalyst (H₂SO₄, TsOH)Heating, often with removal of water masterorganicchemistry.comchemguide.co.uk
AmidationAmine, Coupling Agent (e.g., DCC, EDC), or conversion to Acyl Chloride (SOCl₂) followed by AmineOften performed at room temperature with a coupling agent mdpi.com

Reduction and Decarboxylation Pathways

Reduction: The carboxylic acid group can be reduced to a primary alcohol. This transformation requires a powerful reducing agent, as carboxylic acids are relatively resistant to reduction. Lithium aluminum hydride (LiAlH₄) is highly effective for this purpose, readily reducing the acid to 2-(benzo[d] wikipedia.orgjk-sci.comdioxol-5-yl)butan-1-ol. masterorganicchemistry.comdocbrown.infolibretexts.org The reaction proceeds in an anhydrous solvent like ether, followed by an aqueous workup to protonate the resulting alkoxide. docbrown.infovaia.com It is important to note that milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not strong enough to reduce carboxylic acids. docbrown.infolibretexts.org An aldehyde is formed as a transient intermediate during this reduction, but it is more reactive than the starting acid and is immediately reduced further to the alcohol. libretexts.org

Decarboxylation: The removal of the carboxyl group as carbon dioxide is known as decarboxylation. wikipedia.org Simple carboxylic acids are generally stable and require harsh conditions for decarboxylation. However, specific methods have been developed for this transformation. For 2-aryl carboxylic acids like the title compound, oxidative decarboxylation presents a viable pathway. organic-chemistry.orgchemrevlett.com A notable method employs a hypervalent iodine reagent, such as (diacetoxyiodo)benzene, which can facilitate the conversion of 2-aryl carboxylic acids into the corresponding carbonyl compounds under mild conditions. organic-chemistry.org Depending on the substrate and conditions, this can lead to the formation of aldehydes or ketones.

Reactivity at the α-Carbon of the Butanoic Acid Moiety

The α-carbon, the carbon atom adjacent to the carboxyl group, is another key site of reactivity, enabling halogenation, alkylation, and the formation of new carbon-carbon bonds.

Halogenation and Alkylation Reactions

Halogenation: The α-position of carboxylic acids can be selectively halogenated, most commonly brominated, through the Hell-Volhard-Zelinskii (HVZ) reaction. libretexts.orglibretexts.org This reaction involves treating the carboxylic acid with bromine (Br₂) in the presence of a catalytic amount of phosphorus tribromide (PBr₃). libretexts.org The mechanism proceeds through the in-situ formation of an acyl bromide, which more readily enolizes than the carboxylic acid itself. libretexts.org This enol intermediate then reacts with bromine to yield the α-bromo acyl bromide, which is subsequently hydrolyzed upon aqueous workup to give the final α-bromo carboxylic acid. libretexts.orglibretexts.org This reaction has been documented for the structurally similar 2-phenylbutanoic acid.

Alkylation: α-Alkylation is more complex and typically requires the conversion of the carboxylic acid to an ester or another derivative to prevent the acidic proton from interfering with the necessary basic conditions. The ester can then be treated with a strong base, such as lithium diisopropylamide (LDA), to form an enolate by deprotonating the α-carbon. This enolate is a potent nucleophile and can react with an alkyl halide in an Sₙ2 reaction to introduce a new alkyl group at the α-position.

Table 2: Reactions at the α-Carbon
ReactionTypical ReagentsKey Intermediate
α-Bromination (HVZ)Br₂, PBr₃ (cat.)Acyl bromide enol libretexts.orglibretexts.org
α-Alkylation1) Conversion to ester; 2) Strong base (e.g., LDA); 3) Alkyl halide (R-X)Ester enolate

Condensation and Cyclization Reactions

The functional groups of 2-(benzo[d] wikipedia.orgjk-sci.comdioxol-5-yl)butanoic acid can serve as handles for constructing more complex molecular architectures, particularly heterocyclic ring systems.

Bischler-Napieralski Reaction: This reaction is a powerful method for synthesizing 3,4-dihydroisoquinolines. wikipedia.orgnrochemistry.com To utilize this pathway, the butanoic acid would first be converted to an amide derivative. For instance, reduction of the carboxylic acid to an amine, followed by acylation, would yield a β-arylethylamide. Treatment of this amide with a dehydrating agent like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) induces an intramolecular electrophilic cyclization onto the electron-rich benzodioxole ring, followed by dehydration to form the dihydroisoquinoline ring system. wikipedia.orgjk-sci.comorganic-chemistry.org

Pictet-Spengler Reaction: This reaction provides access to tetrahydroisoquinoline scaffolds. jk-sci.comnumberanalytics.com It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.orgchemeurope.com To apply this to the title compound, the carboxylic acid would first need to be reduced to the corresponding primary alcohol, converted to a halide or tosylate, and then substituted to form an amine, 2-(benzo[d] wikipedia.orgjk-sci.comdioxol-5-yl)butan-1-amine. The reaction of this amine with an aldehyde, such as formaldehyde, under acidic conditions would trigger the cyclization to form a substituted tetrahydroisoquinoline. wikipedia.orgjk-sci.com The electron-donating nature of the benzodioxole ring facilitates the ring-closing electrophilic substitution step. jk-sci.com

These cyclization strategies highlight the utility of 2-(benzo[d] wikipedia.orgjk-sci.comdioxol-5-yl)butanoic acid as a versatile building block for the synthesis of complex, polycyclic molecules of potential interest in medicinal chemistry.

Oxidative and Reductive Transformations

The structural features of 2-(benzo[d] researchgate.netnih.govdioxol-5-yl)butanoic acid present several avenues for oxidative and reductive transformations. The butanoic acid side chain, particularly the benzylic carbon, and the carboxylic acid functional group are the primary sites for these reactions. Additionally, the benzodioxole ring itself can undergo oxidative cleavage under certain conditions.

Oxidative Transformations

Oxidation reactions of 2-(benzo[d] researchgate.netnih.govdioxol-5-yl)butanoic acid can be directed at either the butanoic acid side chain or the benzodioxole ring, depending on the reagents and reaction conditions employed.

Side-Chain Oxidation: The benzylic carbon atom of the butanoic acid chain (the carbon atom directly attached to the benzene ring) is susceptible to oxidation. libretexts.orglibretexts.orglibretexts.orgpressbooks.pub Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), can oxidize this position. libretexts.orgmasterorganicchemistry.commasterorganicchemistry.comyoutube.com For the reaction to proceed, the benzylic carbon must possess at least one hydrogen atom, a condition met by 2-(benzo[d] researchgate.netnih.govdioxol-5-yl)butanoic acid. libretexts.orgmasterorganicchemistry.com The reaction typically proceeds through a benzylic radical intermediate, which is stabilized by resonance with the aromatic ring. pressbooks.pub Under vigorous conditions, these strong oxidizing agents can cleave the C-C bonds of the alkyl chain, leading to the formation of a carboxylic acid at the benzylic position. pressbooks.pubmasterorganicchemistry.com In the case of 2-(benzo[d] researchgate.netnih.govdioxol-5-yl)butanoic acid, this would result in the formation of a dicarboxylic acid, specifically 2-(benzo[d] researchgate.netnih.govdioxol-5-yl)succinic acid, though this transformation is not commonly reported for this specific substrate. More controlled oxidation could potentially yield a ketone at the benzylic position. mdpi.com

Oxidative Cleavage of the Benzodioxole Ring: The methylenedioxy bridge of the 1,3-benzodioxole (B145889) ring system is known to be susceptible to oxidative cleavage. This reaction is a key step in the metabolism of many compounds containing this moiety. For instance, cytochrome P-450-catalyzed oxidation can lead to the formation of a catechol (1,2-dihydroxybenzene) derivative and carbon monoxide or formate. libretexts.org The proposed mechanism involves the initial monooxygenation of the methylenic carbon to a 2-hydroxy derivative, which then rearranges. libretexts.org Chemical reagents that can effect this cleavage include strong oxidizing agents or certain Lewis acids in the presence of an oxidant.

Reductive Transformations

Reduction of 2-(benzo[d] researchgate.netnih.govdioxol-5-yl)butanoic acid primarily targets the carboxylic acid functional group.

The mechanism for the reduction of a carboxylic acid with LiAlH₄ involves several steps:

Deprotonation of the acidic carboxylic proton by the hydride reagent.

Coordination of the aluminum to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.

Nucleophilic attack of a hydride ion on the carbonyl carbon to form a tetrahedral intermediate.

Elimination of an aluminate species to form an intermediate aldehyde.

Rapid reduction of the more reactive aldehyde by another equivalent of hydride to form an alkoxide.

Protonation of the alkoxide during workup to yield the primary alcohol. ncert.nic.inlibretexts.org

A summary of the primary oxidative and reductive transformations is presented in the table below.

Transformation TypeReagent(s)Product(s)
Oxidative
Side-Chain OxidationKMnO₄ or H₂CrO₄Benzylic ketone or dicarboxylic acid
Ring CleavageCytochrome P-450, other strong oxidantsCatechol derivative
Reductive
Carboxylic Acid ReductionLiAlH₄2-(Benzo[d] researchgate.netnih.govdioxol-5-yl)butan-1-ol

Kinetic and Thermodynamic Aspects of Key Reactions

Detailed experimental kinetic and thermodynamic data for the specific reactions of 2-(benzo[d] researchgate.netnih.govdioxol-5-yl)butanoic acid are not extensively reported in the literature. However, general principles and data from related compounds can provide insight into the energetic favorability and rates of its key transformations.

Thermodynamic Considerations

The thermodynamic feasibility of a reaction is determined by the change in Gibbs free energy (ΔG), which incorporates both enthalpy (ΔH) and entropy (ΔS) changes.

Oxidation: The oxidation of alkyl side chains on aromatic rings to carboxylic acids is generally a thermodynamically favorable process, being highly exothermic (negative ΔH). nih.gov The formation of stable products like CO₂ and water in complete oxidation contributes to this favorability. Standard enthalpies of formation have been experimentally determined and computationally estimated for some 1,3-benzodioxole derivatives, which can be used in isodesmic reactions to approximate the thermodynamics of related compounds. acs.org For instance, the standard molar enthalpy of formation in the gas phase for 5-methyl-1,3-benzodioxole (B1360083) is -184.7 ± 3.5 kJ·mol⁻¹. acs.org

Reduction: The reduction of a carboxylic acid to a primary alcohol using a strong hydride donor like LiAlH₄ is also a thermodynamically favorable reaction. The high reactivity of LiAlH₄ drives the reaction forward.

Kinetic Aspects

The rate of a chemical reaction is governed by the activation energy (Ea), which is the energy barrier that must be overcome for the reaction to proceed.

Oxidative Reactions: The kinetics of benzylic oxidation are influenced by the stability of the intermediate benzylic radical. pressbooks.pub The benzodioxole ring can stabilize an adjacent radical through resonance, which would lower the activation energy for hydrogen abstraction from the benzylic position compared to a non-benzylic carbon. libretexts.orglibretexts.org However, the reaction with strong oxidizing agents like KMnO₄ can be slow and may require elevated temperatures. masterorganicchemistry.commasterorganicchemistry.com

Reductive Reactions: The reduction of carboxylic acids with LiAlH₄ is typically a rapid reaction at room temperature. ucalgary.ca The rate-determining step is generally considered to be the initial nucleophilic attack of the hydride on the carbonyl carbon. The presence of the electron-donating benzodioxole ring might slightly decrease the electrophilicity of the carbonyl carbon, but this effect is generally not significant enough to impede the reaction with a powerful nucleophile like the aluminohydride ion.

A summary of the general kinetic and thermodynamic characteristics is provided in the table below.

ReactionThermodynamic Favorability (ΔG)General KineticsFactors Influencing Rate
Side-Chain Oxidation (KMnO₄) Generally Favorable (Exothermic)Slow, often requires heatStability of benzylic radical, strength of oxidizing agent
Reduction (LiAlH₄) Highly FavorableFast at room temperatureReactivity of the hydride reagent

Derivatization Strategies and Analogue Synthesis

Design and Synthesis of Esters and Amides for Functional Diversification

The carboxylic acid group is a prime site for derivatization. Standard peptide coupling or esterification reactions are commonly used to convert 2-(Benzo[d] worldresearchersassociations.comrsc.orgdioxol-5-yl)butanoic acid into a wide array of esters and amides. This functional diversification is often a key step in the synthesis of more complex molecules.

For instance, the synthesis of amide derivatives can be achieved by reacting the parent acid with various amines. This approach is exemplified in the creation of N-(benzo[d] worldresearchersassociations.comrsc.orgdioxol-5-yl)benzo[b]thiophene-3-carboxamide, where an amine bearing the benzodioxole moiety is coupled with a different carboxylic acid. nih.gov Similarly, the synthesis of esters and amides of 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxylic acid with various cyclic amines demonstrates the broad applicability of these derivatization strategies for creating libraries of compounds. nih.gov These transformations not only alter the steric and electronic profile of the molecule but also introduce new functional groups that can engage in further chemical reactions or biological interactions.

Structural Modification of the Benzo[d]worldresearchersassociations.comrsc.orgdioxole Ring

Introducing substituents onto the aromatic portion of the benzodioxole ring can modulate the electronic properties of the entire molecule. For example, the introduction of a bromine atom can alter bond distances and increase the dipole moment of the molecule, as seen in studies of other butanoic acid derivatives. biointerfaceresearch.com Synthetic strategies often start with a pre-functionalized benzodioxole derivative, such as (6-bromobenzo[d] worldresearchersassociations.comrsc.orgdioxol-5-yl)methanol, which can then be elaborated into more complex structures. worldresearchersassociations.comresearchgate.net This bromo-substituent can then be used in cross-coupling reactions, like the Suzuki-Miyaura coupling, to introduce a wide variety of aryl or heteroaryl groups onto the ring, thereby systematically studying the electronic effects of different substituents. worldresearchersassociations.comresearchgate.net

A more profound modification involves the construction of new heterocyclic rings fused to the benzodioxole scaffold. This creates entirely new chemical entities with distinct geometries and properties. One common approach involves the reaction of a functionalized benzodioxole with a suitable partner to build a new ring. For example, reacting benzo[d] worldresearchersassociations.comrsc.orgdioxole-5-carbaldehyde with 2-aminobenzenethiol can yield a benzothiazole (B30560) fused system. nih.gov Other research has demonstrated the synthesis of various fused heterocyclic compounds, such as benzodiazepines and quinoxalines, from precursors like o-phenylenediamine, showcasing the diverse possibilities for creating complex, fused ring systems. uobaghdad.edu.iq The Huisgen 1,3-dipolar cycloaddition is another powerful tool, used to create triazole rings attached to the benzodioxole core, which can then be further functionalized. worldresearchersassociations.comresearchgate.net These strategies significantly expand the structural diversity of derivatives obtainable from the basic benzodioxole framework.

Elaboration of the Butanoic Acid Side Chain

The butanoic acid side chain is another key site for modification, allowing for changes in length, rigidity, and stereochemistry.

The length of the aliphatic side chain can be systematically varied. Chain extension, or homologation, can be achieved through methods like the Arndt-Eistert synthesis, which adds a methylene (B1212753) group to the carboxylic acid. Conversely, chain shortening can be accomplished through degradative methods. While specific examples for 2-(benzo[d] worldresearchersassociations.comrsc.orgdioxol-5-yl)butanoic acid are not prevalent in the provided literature, general synthetic methodologies for chain extension and shortening of carboxylic acids are well-established. libretexts.org For example, the synthesis of the corresponding pentanoic acid derivative, 1-(Benzo[d] worldresearchersassociations.comrsc.orgdioxol-5-yl)pentan-2-olate, demonstrates the feasibility of accessing longer-chain analogues. alfa-chemistry.com Similarly, related structures like 3-(Benzo[d] worldresearchersassociations.comrsc.orgdioxol-5-yl)butanoic acid and 2-amino-2-(benzo[d] worldresearchersassociations.comrsc.orgdioxol-5-yl)acetic acid highlight the existence of isomers and shorter-chain analogues. smolecule.comsigmaaldrich.com

The butanoic acid side chain already contains one stereocenter at the alpha-carbon. Introducing additional stereocenters can lead to a family of diastereomers with distinct three-dimensional shapes. This can be achieved through various stereoselective reactions. For instance, an aldol (B89426) addition of a lithium enolate of a related butanone to another ketone can create a new carbon-carbon bond and a new stereocenter. mdpi.com Asymmetric synthesis is another powerful tool, as demonstrated in the preparation of the enantiomers of 1-(1,3-benzodioxol-5-yl)-2-butanamine, a related compound with a chiral center on the side chain. nih.gov Furthermore, the synthesis of pentanoic acid derivatives with multiple chiral centers, such as (D)-2-tert-butoxycarbonylamino-5,5-difluoro-5-phenyl-pentanoic acid, showcases advanced strategies for introducing stereochemical complexity. nih.gov These methods are crucial for creating stereochemically defined analogues for various applications.

Synthesis of Conjugates and Pro-molecules

The synthesis of conjugates and pro-molecules of 2-(Benzo[d] nih.govnih.govdioxol-5-yl)butanoic acid represents a strategic approach to enhance its therapeutic potential. These modifications are designed to improve pharmacokinetic properties, increase target specificity, and reduce off-target effects.

A primary strategy for creating derivatives that can act as conjugates or pro-molecules involves the modification of the carboxylic acid group. Amide and ester derivatives are commonly synthesized to alter the polarity and metabolic stability of the parent compound.

Amide Formation: The carboxylic acid functionality of 2-(benzo[d] nih.govnih.govdioxol-5-yl)acetic acid, a close structural analog, is readily converted into amides. Standard peptide coupling reagents are employed to link the acid with various amines, including amino acid esters. This approach can be considered a form of simple conjugation. For instance, a series of N-substituted acetamide (B32628) derivatives have been synthesized by reacting 2-(benzo[d] nih.govnih.govdioxol-5-yl)acetic acid with different anilines in the presence of coupling agents. nih.gov

Esterification: The synthesis of ester pro-molecules is another common strategy. Methyl esters of related benzodioxole acetic acid derivatives have been prepared, which can undergo hydrolysis in vivo to release the active carboxylic acid. nih.gov The prodrug approach, in general, is a well-established method to improve drug properties like solubility and permeability. nih.govmdpi.com For example, converting a carboxylic acid to an ester can enhance its ability to cross cell membranes. mdpi.com

While the synthesis of simple amides and esters is well-documented for analogous compounds, the development of more complex conjugates, such as those with polymers or peptides for targeted delivery, is a less explored area for 2-(Benzo[d] nih.govnih.govdioxol-5-yl)butanoic acid itself. However, the fundamental chemical reactivity of the carboxylic acid group provides a clear pathway for the future development of such advanced pro-molecule and conjugate-based therapies.

Structure-Activity Relationship (SAR) Studies in in vitro Biological Models

The exploration of the structure-activity relationships (SAR) of derivatives of 2-(Benzo[d] nih.govnih.govdioxol-5-yl)butanoic acid and its analogues has provided valuable insights into the structural requirements for various biological activities. These studies have primarily focused on anticancer, antidiabetic, and antifungal applications.

Anticancer Activity:

A number of studies have investigated the anticancer potential of derivatives of the closely related 2-(benzo[d] nih.govnih.govdioxol-5-yl)acetic acid. Modifications at the acetic acid side chain and the benzodioxole ring have been explored. For instance, a series of 2-(6-benzoylbenzo[d] nih.govnih.govdioxol-5-yl)acetic acid derivatives were synthesized and evaluated for their cytotoxic effects. nih.gov The introduction of a benzoyl group at the 6-position of the benzodioxole ring was a key modification.

CompoundModificationIn Vitro ActivityReference
2-(6-(2-Iodobenzoyl)benzo[d] nih.govnih.govdioxol-5-yl)acetic acidIntroduction of a 2-iodobenzoyl group at the 6-position.Showed cytotoxic activity against certain cancer cell lines. nih.gov
2-(6-(2-Bromobenzoyl)benzo[d] nih.govnih.govdioxol-5-yl)acetic acidIntroduction of a 2-bromobenzoyl group at the 6-position.Demonstrated notable cytotoxic effects. nih.gov
2-(6-(2,4-Dichlorobenzoyl)benzo[d] nih.govnih.govdioxol-5-yl)acetic acidIntroduction of a 2,4-dichlorobenzoyl group at the 6-position.Exhibited significant cytotoxic activity. nih.gov
1,1'-(1,4-Phenylene)bis(3-(benzo[d] nih.govnih.govdioxol-5-yl)thiourea)Dimeric thiourea (B124793) derivative.Potent antitumor activity against HepG2, HCT116, and MCF-7 cell lines with IC50 values of 2.38 µM, 1.54 µM, and 4.52 µM, respectively. nih.gov

Antidiabetic Activity:

The potential of benzodioxole derivatives as antidiabetic agents has also been investigated. A study focused on the synthesis of a series of 2-(benzo[d] nih.govnih.govdioxol-5-yl)acetamide derivatives and their evaluation as α-amylase inhibitors. nih.gov

CompoundModificationIn Vitro Activity (α-Amylase Inhibition)Reference
2-(Benzo[d] nih.govnih.govdioxol-5-yl)-N-phenylacetamideAmide formation with aniline.Showed inhibitory activity against α-amylase. nih.gov
2-(Benzo[d] nih.govnih.govdioxol-5-yl)-N-(4-chloro-2,5-dimethoxyphenyl)acetamideAmide formation with 4-chloro-2,5-dimethoxyaniline.Demonstrated enhanced inhibitory activity compared to the unsubstituted phenylacetamide. nih.gov
2-(Benzo[d] nih.govnih.govdioxol-5-yl)-N-(2,5-dimethoxyphenyl)acetamideAmide formation with 2,5-dimethoxyaniline.Exhibited significant α-amylase inhibitory effects. nih.gov

Antifungal Activity:

The benzodioxole scaffold has also been utilized in the design of novel antifungal agents. A series of 3-(benzo[d] nih.govnih.govdioxol-5-yl)-N-(substituted benzyl)propanamides were synthesized and evaluated for their ability to synergize with fluconazole (B54011) against resistant Candida albicans. nih.gov

Compound SeriesModificationIn Vitro ActivityReference
3-(Benzo[d] nih.govnih.govdioxol-5-yl)-N-(substituted benzyl)propanamidesAmide formation with various substituted benzylamines.Several compounds significantly enhanced the susceptibility of fluconazole-resistant C. albicans to fluconazole. nih.gov

These SAR studies highlight the versatility of the 2-(Benzo[d] nih.govnih.govdioxol-5-yl)butanoic acid scaffold and its analogues. The ability to readily modify the carboxylic acid group and the aromatic ring allows for the fine-tuning of biological activity across different therapeutic areas. The data consistently show that the nature and position of substituents on the benzodioxole ring and the modifications of the butanoic acid side chain play a crucial role in determining the potency and selectivity of these compounds in various in vitro models.

Advanced Spectroscopic and Structural Elucidation Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Isomer Differentiation

High-resolution NMR spectroscopy, including ¹H NMR and ¹³C NMR, is a cornerstone for the structural determination of organic compounds. For 2-(Benzo[d] docbrown.infospectrabase.comdioxol-5-yl)butanoic acid, these techniques would be crucial for distinguishing it from its isomers, such as 3-(benzo[d] docbrown.infospectrabase.comdioxol-5-yl)butanoic acid.

¹H NMR Spectroscopy: The proton NMR spectrum would provide information on the number of different proton environments, their chemical shifts, signal integrations (proton count), and splitting patterns (spin-spin coupling). Key expected signals would include those for the aromatic protons on the benzodioxole ring, the methylene (B1212753) (O-CH₂-O) protons, the methine proton at the chiral center (C2), the adjacent methylene protons (C3), and the terminal methyl protons (C4). The precise chemical shift and coupling pattern of the C2 proton would be a key differentiator from its 3-yl isomer.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule. docbrown.info The chemical shifts would confirm the presence of the carboxylic acid carbonyl carbon, the carbons of the benzodioxole ring system, and the aliphatic carbons of the butanoic acid chain. docbrown.info The position of the butanoic acid substituent on the aromatic ring significantly influences the chemical shifts of the aromatic carbons, providing a clear method for isomer differentiation. Two-dimensional NMR techniques like COSY, HSQC, and HMBC would be used to establish the connectivity between protons and carbons, confirming the complete structural assignment. mdpi.com

Despite the power of these techniques, specific ¹H and ¹³C NMR data for 2-(Benzo[d] docbrown.infospectrabase.comdioxol-5-yl)butanoic acid are not available in the reviewed literature. Data is available for derivatives such as 2-(benzo[d] docbrown.infospectrabase.comdioxol-5-yl)-N-phenylacetamide. nih.gov

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Metabolite Identification (Non-human)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

Molecular Ion Peak: High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion [M]⁺, which for C₁₁H₁₂O₄ is 208.0736 g/mol . smolecule.com This would confirm the molecular formula.

Fragmentation Pathways: Electron impact (EI) or electrospray ionization (ESI) followed by collision-induced dissociation (CID) would reveal characteristic fragmentation patterns. Expected fragmentations for 2-(Benzo[d] docbrown.infospectrabase.comdioxol-5-yl)butanoic acid would likely involve the loss of the carboxyl group (-COOH), cleavage of the butanoic acid side chain, and fragmentation of the benzodioxole ring. A prominent fragment would be the tropylium-like cation derived from the benzodioxole moiety. Analysis of these pathways provides unambiguous structural confirmation.

Metabolite Identification: In non-human in vitro studies, such as those using liver microsomes, LC-MS/MS is the primary tool for identifying metabolites. yale.educrysdotllc.com For this compound, expected metabolic transformations would include hydroxylation of the aromatic ring or the alkyl chain, and conjugation reactions (e.g., glucuronidation) of the carboxylic acid group or hydroxylated metabolites. yale.edu

Specific mass spectral data and fragmentation analysis or non-human metabolite studies for 2-(Benzo[d] docbrown.infospectrabase.comdioxol-5-yl)butanoic acid are not documented in the available search results.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

Infrared (IR) Spectroscopy: The IR spectrum of a carboxylic acid is highly characteristic. spectroscopyonline.com For 2-(Benzo[d] docbrown.infospectrabase.comdioxol-5-yl)butanoic acid, the spectrum would be dominated by a very broad O-H stretching band from approximately 3300 to 2500 cm⁻¹, which is typical for hydrogen-bonded carboxylic acid dimers. docbrown.infospectroscopyonline.com A strong C=O (carbonyl) stretching absorption would appear around 1700-1725 cm⁻¹. docbrown.infospectroscopyonline.com Additionally, characteristic peaks for the C-O stretching of the acid and the ether linkages in the benzodioxole ring would be visible, as well as C-H stretching and bending vibrations. nist.gov

Raman Spectroscopy: Raman spectroscopy would provide complementary information. While the O-H stretch is typically weak in Raman, the C=C stretching of the aromatic ring and the C=O stretch would show strong signals.

A search of the literature did not yield specific IR or Raman spectra for 2-(Benzo[d] docbrown.infospectrabase.comdioxol-5-yl)butanoic acid.

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise bond lengths, bond angles, and details of intermolecular interactions. mdpi.com

A crystal structure would reveal the preferred conformation of the butanoic acid side chain relative to the benzodioxole ring. Key parameters would include the torsional angles defining the orientation of the carboxylic acid group and the rotation around the C-C bonds of the alkyl chain. In many related structures, the benzodioxole ring system itself is nearly planar. nih.govresearchgate.net

No published crystal structure for 2-(Benzo[d] docbrown.infospectrabase.comdioxol-5-yl)butanoic acid could be located.

Chiroptical Spectroscopy for Enantiomeric Excess Determination

Since 2-(Benzo[d] docbrown.infospectrabase.comdioxol-5-yl)butanoic acid possesses a chiral center at the C2 position, it exists as a pair of enantiomers. Chiroptical techniques are essential for distinguishing between these enantiomers and determining the enantiomeric excess (ee) of a sample.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light. Each enantiomer would produce a mirror-image CD spectrum, and the magnitude of the CD signal is directly proportional to the enantiomeric excess.

Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used method for separating enantiomers and quantifying their ratio. mdpi.comresearchgate.net By using a chiral stationary phase, the two enantiomers can be resolved into separate peaks, and their relative areas provide a precise measure of the enantiomeric excess. researchgate.net

No studies detailing the chiral separation or chiroptical properties of the enantiomers of 2-(Benzo[d] docbrown.infospectrabase.comdioxol-5-yl)butanoic acid were found in the conducted searches.

Computational and Theoretical Chemistry of 2 Benzo D 1 2 Dioxol 5 Yl Butanoic Acid

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

The electronic properties derived from DFT, such as total energy, dipole moment, and orbital energies, are crucial for predicting the molecule's behavior in chemical reactions and its interactions with other molecules.

The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to predicting a molecule's chemical reactivity. The HOMO, acting as an electron donor, is susceptible to electrophilic attack, while the LUMO, an electron acceptor, is prone to nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity.

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates a more reactive molecule. For a given molecule, the localization of HOMO and LUMO orbitals reveals the most probable regions for electrophilic and nucleophilic attacks, respectively. For instance, in studies of other heterocyclic compounds, the HOMO and LUMO are often localized on specific rings or functional groups, identifying them as the primary reactive sites.

From the energies of the HOMO and LUMO, various global reactivity descriptors can be calculated to quantify the molecule's reactivity.

Illustrative Reactivity Descriptors:

Descriptor Formula Significance
Ionization Potential (I) I ≈ -EHOMO Energy required to remove an electron.
Electron Affinity (A) A ≈ -ELUMO Energy released when an electron is added.
Electronegativity (χ) χ = (I + A) / 2 Tendency to attract electrons.
Chemical Hardness (η) η = (I - A) / 2 Resistance to change in electron distribution.
Chemical Softness (S) S = 1 / (2η) Reciprocal of hardness, indicates reactivity.

| Electrophilicity Index (ω) | ω = μ2 / (2η) where μ = -χ | Measures the electrophilic power of a molecule. |

This table illustrates the types of reactivity descriptors derived from HOMO and LUMO energies, as demonstrated in studies of various organic molecules. Specific values for 2-(Benzo[d]dioxol-5-yl)butanoic acid are not available in the provided search results.

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the total electrostatic potential on the surface of a molecule. These maps are invaluable for understanding intermolecular interactions, predicting reactive sites for electrophilic and nucleophilic attacks, and studying hydrogen bonding interactions. The MEP surface is color-coded to represent different potential values. Typically, red indicates regions of most negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue represents regions of most positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent areas with intermediate potential.

By analyzing the MEP map of a molecule like 2-(Benzo[d]dioxol-5-yl)butanoic acid, one could identify the negatively charged oxygen atoms of the carboxyl and dioxole groups as likely sites for interaction with electrophiles or hydrogen bond donors. Conversely, the hydrogen atom of the carboxylic acid's hydroxyl group would appear as a positive region, suitable for interacting with nucleophiles or hydrogen bond acceptors. This analysis complements the HOMO-LUMO picture by providing a more complete view of the charge distribution and its influence on reactivity.

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For a flexible molecule such as 2-(Benzo[d]dioxol-5-yl)butanoic acid, MD simulations can explore its conformational landscape, revealing the different shapes it can adopt and the relative stabilities of these conformations. The simulation tracks the trajectories of atoms, providing insights into how the molecule behaves in different environments, such as in a vacuum or in a solvent like water.

By simulating the molecule in an explicit solvent, MD can shed light on solvation effects. It can show how solvent molecules arrange themselves around the solute and how these interactions influence the solute's conformation and dynamics. For example, simulations can determine the preferred conformations in an aqueous solution, which are often governed by a balance between intramolecular forces and intermolecular hydrogen bonds with water. Analysis of the simulation can also yield information on the lifetimes of specific conformations and the energy barriers between them.

Quantum Chemical Calculations for Reaction Pathway Energetics and Transition States

Quantum chemical calculations are essential for elucidating the mechanisms of chemical reactions. These methods can map out the entire potential energy surface of a reaction, identifying reactants, products, and, crucially, the transition states that connect them. The transition state is the highest energy point along the reaction coordinate, and its energy determines the activation energy of the reaction.

For a reaction involving 2-(Benzo[d]dioxol-5-yl)butanoic acid, such as its esterification or decarboxylation, quantum chemical calculations could be used to:

Optimize the geometries of the reactants, products, and the transition state.

Calculate the activation energy (ΔE‡) , which is the energy difference between the transition state and the reactants. This value is key to predicting the reaction rate.

Determine the enthalpy of reaction (ΔHrxn) , indicating whether the reaction is exothermic or endothermic.

Visualize the vibrational mode of the transition state corresponding to the reaction coordinate, confirming it is a true saddle point on the energy surface.

These calculations provide a detailed, step-by-step picture of the reaction mechanism, offering insights that are often difficult to obtain through experimental means alone.

In Silico Screening and Molecular Docking Studies with Biological Targets (in vitro models)

In silico screening and molecular docking are computational techniques used to predict the binding affinity and orientation of a small molecule (ligand) within the active site of a biological target, typically a protein or enzyme. These methods are fundamental in drug discovery for identifying potential drug candidates.

In a typical molecular docking study involving 2-(Benzo[d]dioxol-5-yl)butanoic acid, the following steps would be taken:

A three-dimensional structure of a target protein is obtained from a database like the Protein Data Bank (PDB).

The 3D structure of the ligand, 2-(Benzo[d]dioxol-5-yl)butanoic acid, is generated and optimized.

Docking software calculates the most favorable binding poses of the ligand within the protein's active site, estimating the binding energy or a docking score for each pose.

The results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and specific amino acid residues in the active site. A lower binding energy or a higher score generally indicates a more stable protein-ligand complex and potentially higher biological activity. These in silico findings can then be used to prioritize compounds for in vitro testing.

Illustrative Molecular Docking Results:

Compound Target Protein Binding Energy (kcal/mol) Interacting Residues
Ligand M1 Acetylcholinesterase -12.6 TRP86, TRP286
Ligand M2 Acetylcholinesterase -13.0 TRP86, TRP286
Donepezil (Ref.) Acetylcholinesterase -10.8 TRP86, TRP286

| Compound 7c | Topoisomerase II | -7.33 (IC50 µM) | ARG804, DA12, DG13 |

This table shows example docking scores and interacting residues for various ligands with their respective protein targets, as found in the literature. It illustrates how docking results are typically presented. Specific docking data for 2-(Benzo[d]dioxol-5-yl)butanoic acid was not found in the search results.

QSAR Model Development for Biological Activity Prediction (in vitro models)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. A QSAR model is essentially an equation that correlates molecular descriptors (numerical representations of chemical structure) with an observed activity, such as an IC50 value from an in vitro assay.

To develop a QSAR model for a class of compounds including 2-(Benzo[d]dioxol-5-yl)butanoic acid, one would:

Compile a dataset of structurally related compounds with their measured biological activities.

Calculate a wide range of molecular descriptors for each compound. These can include physicochemical properties (e.g., LogP, molecular weight), electronic descriptors (e.g., dipole moment), and topological indices.

Use statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, to build a model that best predicts the activity from the descriptors.

Validate the model's predictive power using internal (e.g., cross-validation) and external validation sets.

A robust QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules and reducing the need for extensive experimental screening.

Biological Interactions and Mechanistic Insights Excluding Human/clinical Data

Investigation of Enzyme Inhibition Mechanisms in in vitro Systems

While direct studies on 2-(Benzo[d] researchgate.netnih.govdioxol-5-yl)butanoic acid are not prevalent, the presence of the methylenedioxyphenyl (MDP) group is of significant toxicological and pharmacological interest. Compounds containing the MDP structural feature are well-documented as mechanism-based inhibitors of cytochrome P450 (CYP) enzymes, a critical family of enzymes involved in drug metabolism. nih.gov

The primary mechanism of inhibition involves the CYP-catalyzed oxidation of the methylenedioxy bridge. nih.govnih.gov This process generates a highly reactive carbene intermediate. This intermediate can then covalently bind to the heme iron of the cytochrome P450 enzyme, forming a stable but slowly reversible metabolite-intermediate complex (MIC). researchgate.netnih.gov The formation of this complex renders the enzyme catalytically inactive. mdpi.com This type of time-, concentration-, and NADPH-dependent inactivation is a hallmark of mechanism-based inhibitors. nih.gov Studies on various MDP-containing lignans have shown they are potent inactivators of CYP3A4, a major human drug-metabolizing enzyme. nih.gov Given its structure, 2-(Benzo[d] researchgate.netnih.govdioxol-5-yl)butanoic acid is predicted to exhibit a similar mechanism of action against susceptible CYP isoforms.

FeatureDescription
Inhibitor Class Mechanism-Based Inhibitor
Target Enzymes Cytochrome P450 (CYP) Isoforms (e.g., CYP3A4) nih.gov
Mechanism Formation of a reactive carbene intermediate from the methylenedioxy group. researchgate.net
Effect Covalent binding to the heme iron of the enzyme, forming an inactive metabolite-intermediate complex. nih.gov
Kinetics Time-dependent, concentration-dependent, and NADPH-dependent inactivation. nih.gov

Receptor Binding Studies in Non-Human Biological Models

Direct receptor binding assays for 2-(Benzo[d] researchgate.netnih.govdioxol-5-yl)butanoic acid in non-human models are not described in the available literature. However, research into structurally related compounds provides evidence that the benzo researchgate.netnih.govdioxole moiety can be a key component for potent receptor interaction.

A study on a novel class of (R)-2-(benzo researchgate.netnih.govdioxol-5-yl)-6-isopropoxy-2H-chromene-3-carboxylic acids identified them as potent and selective endothelin-A (ET(A)) receptor antagonists. nih.gov In assays using rat aorta, these related compounds demonstrated high binding affinity for the ET(A) receptor, with IC₅₀ values of less than 1 nM. nih.gov The specific three-dimensional conformation, dictated in part by the benzodioxole ring, was found to be crucial for this high-affinity binding. nih.gov While these molecules are more complex than 2-(Benzo[d] researchgate.netnih.govdioxol-5-yl)butanoic acid, these findings suggest that the core structure may serve as a scaffold for interaction with specific G-protein-coupled receptors.

Compound ClassReceptor TargetModel SystemAffinity (IC₅₀)
2H-chromene-3-carboxylic acid derivativesEndothelin-A (ET(A))Rat Aorta< 1 nM nih.gov

Modulatory Effects on Cellular Pathways in in vitro Cell Lineages (Non-human origin)

The potential for 2-(Benzo[d] researchgate.netnih.govdioxol-5-yl)butanoic acid to modulate cellular pathways can be inferred from the activities of both its core structures.

Metabolites of compounds containing the methylenedioxyphenyl group have been shown to elicit responses in non-human cell cultures. For instance, thioether metabolites of 3,4-methylenedioxyamphetamine (MDA) stimulated the proliferation of glial fibrillary acidic protein-positive astrocytes in primary cultures of rat hippocampal mixed glial and neuronal cells. nih.gov This indicates that metabolites derived from the MDP moiety can directly influence glial cell activation and growth pathways. nih.gov

Furthermore, the butanoic acid (butyrate) component is a well-known short-chain fatty acid that plays a significant role in cellular physiology. Butyrate (B1204436) is a preferred energy source for colon epithelial cells and modulates cellular homeostasis, promotes cell differentiation, and can reduce inflammation and oxidative damage. mdpi.com It exerts some of these effects by inhibiting histone deacetylases and binding to various G-protein-coupled receptors. mdpi.com The combination of these two structural features suggests that 2-(Benzo[d] researchgate.netnih.govdioxol-5-yl)butanoic acid could potentially modulate pathways related to cell growth, energy metabolism, and inflammation in non-human cell lineages.

Metabolic Fate and Biotransformation Pathways in Microorganisms or Plant Systems

Specific studies detailing the metabolic fate of 2-(Benzo[d] researchgate.netnih.govdioxol-5-yl)butanoic acid in microorganisms or plant systems are scarce. However, extensive research on the biotransformation of related phenolic acids and aromatic compounds by these systems allows for predictions of likely metabolic pathways.

Plant cell cultures and microorganisms possess diverse enzymatic machinery capable of modifying xenobiotics. nih.gov Common biotransformation reactions include hydroxylation, decarboxylation, esterification, and reduction of carbonyl groups. nih.govnih.gov For example, bacteria are known to metabolize benzoic acid through a pathway involving dioxygenase enzymes, leading to the formation of catechol, which can then undergo ring cleavage. nih.gov Fungal systems, such as Cunninghamella elegans, have been shown to perform p-hydroxylation on the phenyl moiety of various xenobiotics. mdpi.com Plant-mediated biotransformations are also well-documented, often involving stereoselective reduction of keto-acids. nih.govmdpi.com It is plausible that 2-(Benzo[d] researchgate.netnih.govdioxol-5-yl)butanoic acid could undergo hydroxylation on the aromatic ring, β-oxidation of the butanoic acid side chain, or other modifications when exposed to these biological systems.

Influence on Plant Growth and Development at a Molecular Level

There is compelling evidence that compounds structurally related to 2-(Benzo[d] researchgate.netnih.govdioxol-5-yl)butanoic acid can significantly influence plant growth by acting as auxin agonists. Auxins are a class of plant hormones that regulate many aspects of plant development, particularly root formation.

A study focused on designing novel root growth promoters used the benzo[d] researchgate.netnih.govdioxole structure as a scaffold. nih.gov A series of N-(benzo[d] researchgate.netnih.govdioxol-5-yl)-2-(one-benzylthio) acetamide (B32628) compounds were synthesized and found to promote primary root growth in Arabidopsis thaliana and Oryza sativa (rice). nih.gov The mechanism of action was determined to be through binding to the auxin receptor TIR1 (Transport Inhibitor Response 1), which mediates downstream gene transcription. nih.gov One derivative, K-10, showed outstanding root-promoting activity, far exceeding that of the commonly used synthetic auxin 1-naphthylacetic acid (NAA). nih.gov

Separately, research has shown that 4-Phenylbutyric acid, which shares the butanoic acid side chain, promotes plant regeneration by being converted in planta to phenylacetic acid (PAA), a known natural auxin. nih.gov These findings strongly suggest that 2-(Benzo[d] researchgate.netnih.govdioxol-5-yl)butanoic acid could influence plant growth and development at a molecular level by directly or indirectly modulating auxin signaling pathways.

CompoundPlant ModelConcentrationEffect on Primary Root Growth (%)
K-10 (acetamide derivative)Arabidopsis thaliana0.1 µM+37.1% nih.gov
HTS05309 (lead acetamide)Arabidopsis thaliana0.1 µM+18.7% nih.gov
NAA (synthetic auxin)Arabidopsis thaliana0.1 µM-36.9% nih.gov

Interactions with Microbial Systems: Growth Modulation and Antimicrobial Mechanisms

While the specific antimicrobial profile of 2-(Benzo[d] researchgate.netnih.govdioxol-5-yl)butanoic acid has not been detailed, the butanoic acid component is known to interact with microbial systems. Butyric acid and its derivatives can serve as carbon sources for some microbes, while also exhibiting direct antimicrobial effects against various Gram-positive and Gram-negative bacteria. nih.gov

Studies on other butanoic acid derivatives provide insight into potential interactions. For example, in continuous culture fermenters simulating a ruminal environment, 2-Hydroxy-4-(methylthio) butanoic acid was shown to modulate the microbial population's metabolism, leading to a linear increase in isobutyrate production and a decrease in propionate concentration. nih.gov This demonstrates an influence on the metabolic output of a complex microbial community. nih.gov Although many phenolic acids possess some antimicrobial activity, the efficacy can vary greatly depending on the specific structure. mdpi.com Therefore, while the butanoic acid moiety suggests a potential for interaction with microbial systems, specific studies are required to determine whether 2-(Benzo[d] researchgate.netnih.govdioxol-5-yl)butanoic acid inhibits or promotes the growth of specific microorganisms and by what mechanism.

Advanced Applications and Research Potential

Utility as a Chiral Building Block in Complex Molecule Synthesis

The presence of a stereogenic center at the C2 position makes 2-(benzo[d] nih.govnih.govdioxol-5-yl)butanoic acid an intrinsically valuable chiral building block. Enantiomerically pure forms of such acids are crucial starting materials in asymmetric synthesis, allowing for the construction of complex target molecules with specific three-dimensional arrangements, a critical factor in pharmaceuticals and biologically active compounds.

While direct synthetic applications of 2-(benzo[d] nih.govnih.govdioxol-5-yl)butanoic acid are not extensively documented in mainstream literature, the utility of closely related analogues underscores its potential. For instance, the structurally similar (S)-2-(Benzo[d] nih.govnih.govdioxol-5-yl)propanoic acid is recognized as a versatile small molecule scaffold. biosynth.com The principle of using such chiral acids is well-established; they can guide the stereochemistry of subsequent reactions, leading to the desired enantiomer of a complex product. Research on other chiral propanoic acid derivatives containing heterocyclic systems, such as benzo[d]oxazole, has demonstrated that the stereochemistry, particularly the (S)-configuration, can be crucial for achieving potent antibacterial activity. researchgate.net This highlights the importance of the chiral center adjacent to the aromatic ring system. The butanoic acid derivative offers an additional carbon in its side chain compared to its propanoic counterpart, providing a different spatial arrangement and conformational flexibility that can be exploited by synthetic chemists to access novel chemical structures.

Precursor for Advanced Materials and Functional Polymers Research

Carboxylic acids are fundamental precursors in polymer science, primarily for producing polyesters and polyamides through condensation reactions. britannica.com 2-(Benzo[d] nih.govnih.govdioxol-5-yl)butanoic acid, with its reactive carboxyl group, could theoretically be incorporated into polymer backbones. The inclusion of the benzodioxole ring would impart specific properties to the resulting material, such as increased rigidity, altered thermal stability, and unique optical or electronic characteristics.

Although direct polymerization of this specific acid has not been reported, related benzodioxole structures have found a role in materials science. For example, benzodioxinones, which are related heterocyclic precursors, can be used to generate highly reactive ketene (B1206846) intermediates upon thermal or UV activation. nih.gov These ketenes readily react with alcohols or amines to form esters and amides, a reaction that can be harnessed in polymer synthesis to create block copolymers and other functional materials. nih.gov Furthermore, research has shown that carboxylic acids can act as latent initiators in the presence of hypervalent iodine compounds for radical polymerization, leading to the synthesis of branched polymers. rsc.org This suggests a potential, yet unexplored, pathway for using 2-(benzo[d] nih.govnih.govdioxol-5-yl)butanoic acid to create polymers with complex architectures.

Role as an Intermediate in Agrochemical Development

The benzo[d] nih.govnih.govdioxole scaffold is a well-known pharmacophore in the design of bioactive compounds, including agrochemicals. Its derivatives have been extensively investigated for various applications, establishing compounds like 2-(benzo[d] nih.govnih.govdioxol-5-yl)butanoic acid as important intermediates in the synthesis of next-generation crop protection agents.

Recent research has highlighted the versatility of this structural motif:

Fungicides: Novel 1,3-benzodioxole-pyrimidine derivatives have been synthesized and shown to exhibit potent fungicidal activities against a range of plant pathogens, including Alternaria solani and Botrytis cinerea. Some of these compounds act as succinate (B1194679) dehydrogenase inhibitors (SDHI), a proven mode of action for fungicides. colostate.edu

Insect Growth Regulators (IGRs): By rationally designing molecules that target crucial insect enzymes, researchers have developed benzo[d] nih.govnih.govdioxole-6-benzamide derivatives that act as multichitinase inhibitors. rsc.org These compounds disrupt the molting process in pests like Ostrinia furnacalis (Asian corn borer) and Plutella xylostella (diamondback moth), positioning them as promising candidates for green insecticides. rsc.org

Plant Growth Promoters: In a search for new auxin-like compounds, a series of N-(benzo[d] nih.govnih.govdioxol-5-yl)-2-(one-benzylthio) acetamide (B32628) derivatives were designed and synthesized. biosynth.combritannica.com Several of these compounds demonstrated potent root growth-promoting activity in both Arabidopsis thaliana and Oryza sativa (rice), in some cases exceeding the performance of the common synthetic auxin, NAA (1-naphthylacetic acid). biosynth.combritannica.com

Table 1: Research Findings on Agrochemicals Derived from the Benzo[d] nih.govnih.govdioxole Scaffold

Derivative ClassTarget ApplicationKey FindingsReference
Benzo[d] nih.govnih.govdioxole-6-benzamidesInsect Growth Regulator (IGR)Compound d29 showed significant inhibitory activity against three different chitinases (OfChtI, OfChtII, OfChi-h) with Ki values of 0.8, 11.9, and 2.3 μM, respectively. rsc.org
N-(benzo[d] nih.govnih.govdioxol-5-yl)-2-(one-benzylthio) acetamidesRoot Growth PromoterCompound K-10 exhibited excellent root growth-promoting activity, surpassing that of the synthetic auxin NAA in rice and Arabidopsis. biosynth.combritannica.com
1,3-Benzodioxole-pyrimidine derivativesFungicide (SDHI)Compound 5c displayed broad-spectrum fungicidal activity, with an EC50 value of 0.07 mg/L against Alternaria solani. Its (S)-enantiomer was more potent. colostate.edu

Potential in Analytical Method Development (e.g., as a standard or derivatizing agent)

In analytical chemistry, particularly for methods like liquid chromatography (LC) and gas chromatography (GC), derivatization is a key strategy to improve the detection and separation of certain molecules. nih.govcolostate.edu Carboxylic acids are often targeted for derivatization because they can exhibit poor retention in common reversed-phase LC systems and may lack a strong chromophore for UV detection or ionize weakly for mass spectrometry (MS). nih.govnih.gov

2-(Benzo[d] nih.govnih.govdioxol-5-yl)butanoic acid possesses a carboxylic acid group that is amenable to a variety of derivatization reactions. nih.gov Common strategies include:

Esterification: Converting the carboxylic acid to an ester using reagents like fluorescent alkyl halides can introduce a highly detectable tag, significantly lowering the limits of detection. thermofisher.com

Amidation: Coupling the acid with an amine, often facilitated by coupling agents, is another robust method. nih.gov This is frequently used to attach fluorescent or easily ionizable moieties to the analyte.

While this specific compound is not currently marketed as a certified analytical standard, its stable structure makes it a suitable candidate for such a role in methods designed to quantify related benzodioxole-containing compounds, such as metabolites or degradation products in environmental or biological samples. Its use as a derivatizing agent itself is less likely, but its potential to be derivatized makes it compatible with advanced analytical workflows. nih.gov

Exploration in Chemical Biology Probes and Tools

Chemical biology utilizes small molecules as probes to study and manipulate biological systems. The benzo[d] nih.govnih.govdioxole ring is a privileged scaffold that appears in numerous biologically active molecules, making its derivatives, including 2-(benzo[d] nih.govnih.govdioxol-5-yl)butanoic acid, attractive starting points for developing such tools. The synthesis of libraries based on this core structure allows for the exploration of new biological targets.

For example, researchers have synthesized and evaluated benzodioxole derivatives for various therapeutic targets:

Anticancer Agents: New thiourea (B124793) derivatives that incorporate two benzo[d] nih.govnih.govdioxol-5-yl moieties have been synthesized and tested for their cytotoxic effects against several cancer cell lines. nih.gov Some of these compounds showed significant antitumor activity, and their mechanism was explored through studies on EGFR inhibition and apoptosis. nih.gov

Enzyme Inhibitors: A series of benzodioxole acetic acid derivatives were synthesized and evaluated as inhibitors of cyclooxygenase (COX) enzymes, which are important targets for anti-inflammatory drugs. nih.gov

The development of these compounds, often involving synthesis, biological screening, and molecular docking studies, is a hallmark of chemical biology research. nih.gov By modifying the carboxylic acid group of 2-(benzo[d] nih.govnih.govdioxol-5-yl)butanoic acid, researchers could attach fluorescent reporters, affinity tags, or photo-crosslinkers, thereby converting the core scaffold into a bespoke chemical probe to investigate enzyme function, receptor binding, or other cellular processes.

Table 2: Examples of the Benzo[d] nih.govnih.govdioxole Scaffold in Chemical Biology Research

Derivative ClassBiological Target/ApplicationResearch FindingReference
Bis(3-(benzo[d] nih.govnih.govdioxol-5-yl)thiourea) derivativesAnticancer AgentCompound 5 showed potent cytotoxicity against HepG2 and HCT116 cancer cell lines with IC50 values of 2.38 µM and 1.54 µM, respectively. nih.gov
Benzodioxole aryl acetic acid derivativesCOX Enzyme InhibitionCompound 4a showed strong inhibition of both COX-1 (IC50 = 1.45 µM) and COX-2 (IC50 = 3.34 µM). nih.gov
Benzo[cd]indol-2(1H)-onesAnti-metastatic AgentDerivatives were designed as lysosome-targeted agents to inhibit cancer cell metastasis. nih.gov

Compound Index

Future Research Directions and Challenges

Development of More Efficient and Atom-Economical Synthetic Strategies

A primary challenge in the study of 2-(Benzo[d] nih.govwikipedia.orgdioxol-5-yl)butanoic acid is the development of synthetic routes that are not only efficient in terms of yield but also adhere to the principles of green chemistry, particularly atom economy. Traditional synthetic methods for related structures often involve multi-step processes that may generate significant chemical waste. Future research should focus on creating novel synthetic pathways that maximize the incorporation of all reactant atoms into the final product.

One promising avenue is the exploration of catalytic C-H activation strategies. Direct functionalization of the butanoic acid chain at the α-position with the benzo[d] nih.govwikipedia.orgdioxole-5-yl moiety would represent a highly atom-economical approach, avoiding the need for pre-functionalized starting materials. Additionally, the use of environmentally benign solvents and catalysts will be crucial in developing sustainable synthetic methods. For instance, the synthesis of related 1,3-benzodioxole (B145889) compounds has been achieved through the condensation of catechol with various reagents, a method that could be adapted and optimized for the target molecule. wikipedia.orgchemicalbook.comgoogle.com

Synthetic Approach Potential Advantages Key Challenges
Catalytic C-H ActivationHigh atom economy, reduced wasteRegioselectivity, catalyst development
One-Pot ReactionsReduced purification steps, time efficiencyCompatibility of reagents and conditions
BiocatalysisHigh selectivity, mild reaction conditionsEnzyme stability and availability

Deeper Exploration of Uncharted Reactivity and Novel Transformations

The reactivity of 2-(Benzo[d] nih.govwikipedia.orgdioxol-5-yl)butanoic acid remains largely uncharted territory. The interplay between the carboxylic acid functionality and the electron-rich benzodioxole ring presents opportunities for discovering novel chemical transformations. Future investigations should aim to systematically explore the reactivity of both the butanoic acid side chain and the aromatic core.

For example, the carboxylic acid group can serve as a handle for a variety of transformations, including amidation, esterification, and reduction, to generate a library of derivatives with potentially unique properties. The synthesis of amide derivatives from related benzodioxole acetic acids has been demonstrated, suggesting similar transformations are feasible for the butanoic acid analogue. nih.gov Furthermore, the benzodioxole ring itself could be a site for electrophilic substitution reactions, although the directing effects of the butanoic acid substituent would need to be carefully considered. The Knoevenagel condensation has been employed with related benzodioxole aldehydes, indicating the potential for similar carbon-carbon bond-forming reactions. nih.gov

Mechanistic Understanding of Complex Biological Interactions (in vitro systems)

While the broader class of benzodioxole derivatives has been investigated for various biological activities, including anticancer and anti-inflammatory effects, the specific interactions of 2-(Benzo[d] nih.govwikipedia.orgdioxol-5-yl)butanoic acid at a molecular level are unknown. nih.govnih.gov Future research should focus on in vitro studies to elucidate its potential biological mechanisms of action.

Initial studies could involve screening the compound against a panel of enzymes and receptors to identify potential molecular targets. For instance, given the structural similarities to some non-steroidal anti-inflammatory drugs, investigating its ability to inhibit cyclooxygenase (COX) enzymes would be a logical starting point. nih.gov Techniques such as isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) could be employed to quantify binding affinities to any identified protein targets.

Integration of Computational and Experimental Approaches for Predictive Design

The synergy between computational modeling and experimental work offers a powerful tool for accelerating the discovery and optimization of new chemical entities. For 2-(Benzo[d] nih.govwikipedia.orgdioxol-5-yl)butanoic acid, this integrated approach can be used to predict its properties and guide the design of new derivatives with enhanced activities.

Density Functional Theory (DFT) calculations can be employed to understand the electronic structure, reactivity, and spectroscopic properties of the molecule. Molecular docking simulations can predict the binding modes of the compound and its derivatives within the active sites of biological targets. nih.gov These computational predictions can then be validated through experimental synthesis and in vitro testing, creating a feedback loop for the rational design of new molecules. Such a combined approach has been successfully used for other benzodioxole derivatives to explore their potential as photosensitizers and for their electronic properties. hw.ac.ukresearchgate.net

Computational Method Predicted Property Experimental Validation
Density Functional Theory (DFT)Electronic structure, reactivitySpectroscopic analysis, reaction kinetics
Molecular DockingBinding affinity and modeIn vitro binding assays (ITC, SPR)
Quantitative Structure-Activity Relationship (QSAR)Biological activityIn vitro cell-based assays

Expanding Applications in Emerging Fields of Chemical Science

Beyond the traditional focus on medicinal chemistry, the unique electronic and structural features of the benzodioxole moiety suggest that 2-(Benzo[d] nih.govwikipedia.orgdioxol-5-yl)butanoic acid and its derivatives could find applications in emerging areas of chemical science.

One such area is materials science. The benzodioxole unit is a known component in the design of functional materials, including fluorophores and photosensitizers. hw.ac.ukresearchgate.net The carboxylic acid group of 2-(Benzo[d] nih.govwikipedia.orgdioxol-5-yl)butanoic acid provides a convenient anchor point for incorporation into larger molecular architectures, such as polymers or metal-organic frameworks (MOFs). The synthesis of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reactions has opened avenues for creating complex molecules with potential applications in materials science. researchgate.net

Another potential application lies in the field of catalysis. The carboxylic acid and the oxygen atoms of the dioxole ring could act as coordinating sites for metal ions, suggesting the potential for this compound to serve as a ligand in catalysis. The development of new catalysts based on benzodioxole structures could lead to novel and efficient chemical transformations.

Q & A

What are the common synthetic routes for 2-(Benzo[d][1,3]dioxol-5-yl)butanoic acid, and how can yields be optimized?

Basic:
The compound is typically synthesized via coupling reactions. For example, DCC (N,N'-dicyclohexylcarbodiimide) is used to activate carboxylic acids for esterification or amidation. In one protocol, 2-(Benzo[d][1,3]dioxol-5-yl)propanoic acid was coupled with tert-butyl hydroxycarbamate using DCC, yielding a product purified via silica gel chromatography (EtOAc/hexane = 1:10) . Optimizing stoichiometry (1:1 molar ratio of acid and coupling reagent) and using anhydrous solvents can improve yields.

Advanced:
Yield optimization requires fine-tuning reaction parameters:

  • Temperature : Reactions often proceed at room temperature, but heating (e.g., 40–60°C) may enhance kinetics for sterically hindered intermediates.
  • Solvent choice : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates, while non-polar solvents (hexane) aid in purification .
  • Catalyst : Palladium catalysts (e.g., Pd(dppf)Cl₂) are critical for cross-coupling steps in derivatives, as seen in HDAC inhibitor synthesis .

How can researchers characterize the purity and structure of this compound derivatives?

Basic:
Standard techniques include:

Method Application Example Data
¹H/¹³C NMR Confirm backbone structure and substituentsAromatic protons at δ 6.7–7.1 ppm; dioxole methylene at δ 5.9–6.1 ppm
HPLC Assess purity (>95%)Retention time matched to standards; UV detection at 254 nm
MS Molecular ion confirmationESI-MS: [M+H]⁺ or [M−H]⁻ peaks aligned with theoretical mass

Advanced:
For complex derivatives (e.g., triazoloquinazolines), high-resolution MS (HRMS) and 2D NMR (COSY, HSQC) resolve overlapping signals. X-ray crystallography may confirm stereochemistry in chiral analogs .

What biological activities are associated with benzo[d][1,3]dioxole-containing compounds, and how are these evaluated?

Basic:
Benzo[d][1,3]dioxole derivatives often exhibit anti-inflammatory, anticancer, or neuroactive properties. For example, analogs interact with dopamine/serotonin receptors in neuropharmacological studies . Screening involves:

  • In vitro assays : Enzyme inhibition (e.g., HDAC6) or receptor-binding studies using radiolabeled ligands .
  • Cell-based models : Cytotoxicity assays (MTT) for anticancer potential .

Advanced:
Mechanistic studies require:

  • Molecular docking : Predict binding affinities to targets like HDAC6 or 5-HT receptors .
  • Metabolic stability tests : Microsomal incubation to assess hepatic clearance .
    Contradictory data (e.g., varying IC₅₀ values across studies) may arise from differences in cell lines or assay conditions, necessitating validation in multiple models .

How do structural modifications (e.g., substituent addition) influence the compound’s reactivity and bioactivity?

Basic:
The benzo[d][1,3]dioxole moiety enhances metabolic stability and lipophilicity, improving blood-brain barrier penetration in neuroactive compounds . Substituents like fluorine or methoxy groups modulate electronic effects, altering reaction kinetics in nucleophilic substitutions .

Advanced:
Key structural comparisons:

Derivative Modification Impact
Isoxazole analogs Addition of 4-methoxyphenethyl groupEnhanced antimicrobial activity via increased membrane permeability
Thiazole-acetamide hybrids Fluorine substitutionImproved receptor selectivity (e.g., dopamine D2 vs. D3)
Triazoloquinazoline derivatives Boron-containing side chainsHDAC6 inhibition with IC₅₀ < 100 nM

How can researchers resolve contradictions in reported synthetic yields or biological data?

Advanced:

  • Reproducibility checks : Validate protocols using identical reagents and equipment (e.g., anhydrous DMF vs. technical grade) .
  • Data normalization : Account for batch-to-batch variability in cell lines or enzyme sources .
  • Meta-analysis : Compare crystallographic data (e.g., CSD entries) to confirm structural assignments .

What are the challenges in scaling up synthesis for in vivo studies?

Advanced:

  • Purification : Chromatography is impractical at scale; switch to recrystallization or distillation .
  • Byproduct formation : Optimize stoichiometry and monitor intermediates via inline IR or LC-MS .
  • Safety : Handle reactive intermediates (e.g., acyl chlorides) under controlled conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.